5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid
Description
Properties
Molecular Formula |
C14H16F3NO4 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylamino)-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c15-14(16,17)11(8-12(19)20)6-7-18-13(21)22-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,21)(H,19,20) |
InChI Key |
ASPAJBVORKKXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting Materials: The synthesis begins with 5-aminopentanoic acid and benzyl chloroformate.
- Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the benzyloxycarbonyl group.
Purification Techniques
- Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
- Optimization: Reaction conditions are optimized for maximum yield and purity.
- Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound meets industrial standards.
Chemical Reactions Analysis
5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
- Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidation Products: Oxo derivatives of the original compound.
- Reduction Products: Primary amines.
- Substitution Products: Compounds with substituted trifluoromethyl groups.
Research Findings and Applications
This compound is used in various scientific research fields:
- Chemistry: It serves as a building block for the synthesis of more complex molecules.
- Biology: The compound is used in the study of enzyme inhibition and protein modification.
- Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Data Table: Comparison of Similar Compounds
| Compound Name | Biological Activity | IC50 (nM) | Target |
|---|---|---|---|
| This Compound | Potential CCR2 antagonist | TBD | CCR2 |
| 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide | CCR2 antagonist | 30 | Human monocytes |
| Poly(2-oxazoline)-N,N-dimethyl-n-dodecylamine | Antimicrobial against S. aureus | TBD | Bacterial membranes |
Chemical Reactions Analysis
Types of Reactions
5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Primary amines.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects biochemical pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights approximated from molecular formulas where explicit data are unavailable.
Key Comparison Points
Protecting Group Chemistry Cbz (Benzyloxycarbonyl): Requires hydrogenolysis (H₂/Pd) for removal, compatible with acid-sensitive substrates . Boc (tert-Butoxycarbonyl): Cleaved under mild acidic conditions (e.g., TFA), preferred in orthogonal protection strategies .
Substituent Effects Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ↑) and metabolic stability compared to non-fluorinated analogs. This group is critical in drug candidates targeting hydrophobic enzyme pockets . Phenyl vs. Trifluoromethyl: Phenyl groups (e.g., ) improve π-π stacking in receptor binding but lack the electron-withdrawing effects of CF₃, which can modulate pKa of adjacent functional groups.
Physicochemical Properties Solubility: The carboxylic acid group in all compounds provides aqueous solubility at physiological pH. However, the CF₃ group in the target compound reduces solubility compared to unsubstituted analogs like 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid . Stability: Fluorinated analogs (e.g., 5-fluoro in ) resist oxidative metabolism, extending half-life in vivo compared to non-halogenated versions.
Synthetic Utility
- The target compound’s synthesis shares steps with fluorinated levulinic acid analogs (e.g., compound 13 in ), highlighting its role as a fluorinated building block.
- Boc-protected analogs (e.g., ) are favored in automated peptide synthesis due to compatibility with Fmoc strategies.
Research Findings
- Metabolic Stability : Trifluoromethyl groups, as in the target compound, are widely documented to reduce CYP450-mediated metabolism, a feature leveraged in pro-drug design .
- Protecting Group Compatibility: Cbz is less versatile than Boc in multi-step syntheses due to harsher deprotection conditions, but it remains valuable in niche applications (e.g., hydrogenolysis-tolerant substrates) .
- Structural Analogues: Compounds like 5-{[(benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid (CAS: 2059932-54-4 ) demonstrate modularity in substituent design for tuning steric and electronic properties.
Biological Activity
5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules. The presence of the benzyloxycarbonyl group may contribute to its ability to interact with biological targets.
- Molecular Formula : C13H14F3N1O3
- Molecular Weight : 291.25 g/mol
Research indicates that compounds with similar structures often function as antagonists or inhibitors in various biological pathways. The trifluoromethyl group can modulate receptor interactions, potentially affecting signaling pathways involved in inflammation and immune responses.
Biological Activity
- Antagonistic Properties :
- Antimicrobial Activity :
-
Enzymatic Inhibition :
- There is potential for this compound to inhibit specific enzymes involved in metabolic pathways. The incorporation of a benzyloxycarbonyl group may enhance enzyme binding due to increased steric effects.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Study on CCR2 Antagonists : A systematic modification led to potent glycinamide-based CCR2 antagonists, where compounds displayed IC50 values in the nanomolar range against human monocytes and CHO cells expressing human CCR2b .
- Polymeric Systems : Research on functionalized poly(2-oxazoline)s indicated that structural modifications significantly influenced antimicrobial activity through interactions with bacterial membranes .
Data Table: Comparison of Similar Compounds
| Compound Name | Biological Activity | IC50 (nM) | Target |
|---|---|---|---|
| 5-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid | Potential CCR2 antagonist | TBD | CCR2 |
| 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide | CCR2 antagonist | 30 | Human monocytes |
| Poly(2-oxazoline)-N,N-dimethyl-n-dodecylamine | Antimicrobial against S. aureus | TBD | Bacterial membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
